methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate
Description
Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a synthetic 1,2,4-triazole derivative characterized by a triazole core substituted at position 5 with an indole moiety and at position 4 with a 2-methoxyethyl group. A thioether linkage connects the triazole ring to a butanoate ester (methyl ester). This structure combines pharmacophoric elements:
- Indole: A heteroaromatic system prevalent in bioactive compounds (e.g., serotonin, kinase inhibitors) due to its hydrogen-bonding and hydrophobic interactions .
- 1,2,4-Triazole: A heterocycle known for diverse biological activities, including antimicrobial and anticancer effects .
- Thioether and ester linkages: Influence metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-4-15(17(23)25-3)26-18-21-20-16(22(18)9-10-24-2)13-11-19-14-8-6-5-7-12(13)14/h5-8,11,15,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEZSGNUAQXDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the esterification of the butanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its indole and triazole rings are known to interact with proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, and its structure can be modified to enhance its therapeutic efficacy and reduce side effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole and triazole rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related 1,2,4-triazole derivatives:
Key Observations:
Substituent Effects on Physicochemical Properties: The target compound’s 2-methoxyethyl group at position 4 likely increases hydrophilicity compared to phenyl or trifluoromethyl groups in analogs (e.g., 5q, 9d), which may enhance aqueous solubility . Indole vs.
Synthetic Yields :
- Analogs with simple alkyl/aryl thioethers (e.g., 5q: 86% yield) suggest efficient S-alkylation steps , whereas trifluoromethyl or nitro-substituted derivatives (e.g., 9d) may require more complex syntheses with unverified yields .
Thermodynamic Behavior :
- Morpholinium salts of triazole derivatives (e.g., ) exhibit temperature-dependent retention in hydrophilic chromatography, implying that the target compound’s 2-methoxyethyl group could similarly influence chromatographic behavior.
Q & A
Basic Research Questions
Q. What synthetic routes are available for methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)butanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Using absolute alcohol (e.g., propanol/butanol) as a solvent medium with dry hydrogen chloride saturation to facilitate thiol-triazole coupling .
- Optimizing reaction time (6–12 hours) and temperature (reflux conditions) to improve intermediate stability.
- Monitoring pH during acidification (e.g., acetic acid) to precipitate the final product .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of:
- 1H NMR : To verify indole protons (δ 7.0–7.5 ppm), methoxy groups (δ 3.2–3.5 ppm), and triazole ring protons (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Identification of thioether (C–S, ~600–700 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. How can researchers purify this compound, and what challenges arise during crystallization?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to dissolve the compound, followed by slow evaporation to obtain crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate thioether byproducts .
- Challenges : Low solubility in non-polar solvents due to the indole and triazole moieties; sensitivity to moisture during drying .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry or regioselectivity?
- Methodological Answer :
- Grow crystals in a mixture of chloroform/methanol (1:1) under controlled humidity .
- Analyze unit cell parameters (e.g., monoclinic system with space group P21/c) and hydrogen-bonding networks to confirm substituent orientation .
- Compare experimental bond lengths (e.g., C–S: ~1.8 Å) with DFT-calculated values to validate structural assignments .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazole-indole derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the methoxyethyl or butanoate side chains to assess hydrophobicity and steric effects on bioactivity .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases or cytochrome P450) using fluorescence polarization or microcalorimetry .
- Computational Modeling : Perform QSAR studies with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How should researchers address contradictions between spectroscopic data and computational predictions?
- Methodological Answer :
- Cross-Validation : Reconcile NMR chemical shifts with DFT-optimized geometries using software like Gaussian or ORCA .
- Dynamic Effects : Account for conformational flexibility (e.g., rotation of the methoxyethyl group) in solution-phase simulations .
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm coupling patterns .
Q. What role do salt forms play in enhancing the compound’s physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
